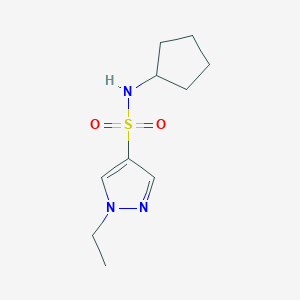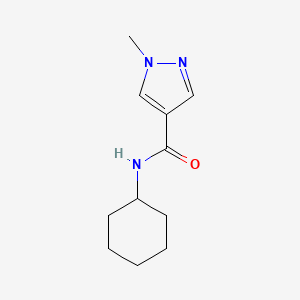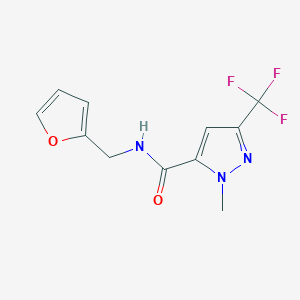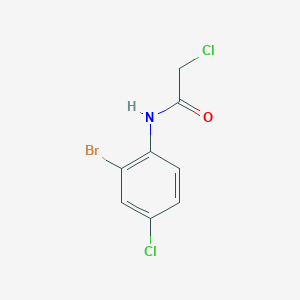
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2) and is widely used in scientific research. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. NS-398 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and Alzheimer's disease.
Mecanismo De Acción
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide selectively inhibits COX-2, which is induced in response to inflammation and other stimuli. COX-2 produces prostaglandins that contribute to inflammation and pain. By inhibiting COX-2, N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide in lab experiments is its selectivity for COX-2, which allows researchers to study the specific effects of inhibiting this enzyme. However, N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide. One area of interest is its potential therapeutic applications in cancer, arthritis, and Alzheimer's disease. Researchers are also exploring the use of N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide in combination with other drugs to enhance its effectiveness. Additionally, there is interest in developing new COX-2 inhibitors that are more effective and have fewer side effects than N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide.
Métodos De Síntesis
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide can be synthesized using a multi-step process that involves the reaction of cyclopentylmagnesium bromide with ethyl 4-chloro-3-oxobutanoate to form the intermediate cyclopentyl 3-oxobutanoate. The intermediate is then reacted with hydrazine hydrate to form the pyrazole ring, followed by the reaction with sulfonamide to form the final product, N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide has been extensively used in scientific research to study the role of COX-2 in various diseases. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects in animal models of arthritis. N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide has also been studied for its potential neuroprotective effects in Alzheimer's disease.
Propiedades
IUPAC Name |
N-cyclopentyl-1-ethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-2-13-8-10(7-11-13)16(14,15)12-9-5-3-4-6-9/h7-9,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMBTNVRNCZXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-ethyl-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)


amine](/img/structure/B7459448.png)


![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)

![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)